1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-
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Overview
Description
1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- is a complex organic compound known for its unique structural properties and diverse applications. This compound, often referred to by its systematic name, is characterized by the presence of multiple phenyl groups attached to an imidazole core. It is commonly used in various scientific and industrial fields due to its stability and reactivity .
Preparation Methods
The synthesis of 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- typically involves multi-component reactions. One efficient method includes the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C). This method is environmentally benign and works well with both electron-donating and electron-withdrawing groups on the aromatic aldehyde .
Industrial production methods often involve the use of heterogeneous catalysts like Lewis acids (e.g., NiCl₂·6H₂O, ZrCl₄) or nanoparticles (e.g., MgAl₂O₄, Fe₃O₄) to enhance the yield and reduce reaction times . These methods are preferred for large-scale synthesis due to their efficiency and scalability.
Chemical Reactions Analysis
1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- is unique due to its multiple phenyl substitutions, which confer enhanced stability and reactivity. Similar compounds include:
2,4,5-Triphenylimidazole: Lacks the additional imidazole ring, making it less complex but still useful in various applications.
1,2,4,5-Tetraphenylimidazole: Contains an additional phenyl group, offering different reactivity and properties.
Histidine: A naturally occurring imidazole derivative with significant biological importance.
These comparisons highlight the distinct characteristics and advantages of 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- in various scientific and industrial applications.
Properties
CAS No. |
7189-41-5 |
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Molecular Formula |
C42H30N4 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
2,4,5-triphenyl-1-(2,4,5-triphenylimidazol-2-yl)imidazole |
InChI |
InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)45-42(44-37,36-29-17-6-18-30-36)46-40(34-25-13-4-14-26-34)39(33-23-11-3-12-24-33)43-41(46)35-27-15-5-16-28-35/h1-30H |
InChI Key |
GMIUUCWUOPOETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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